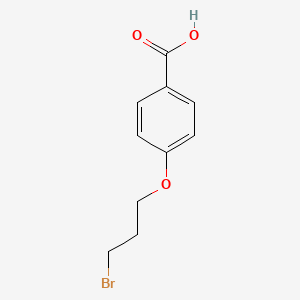

Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción general

Descripción

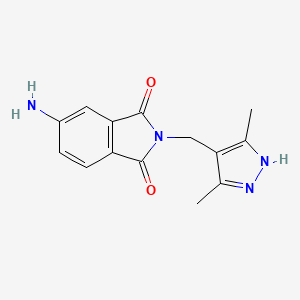

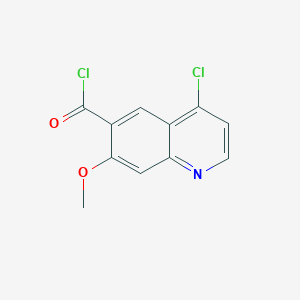

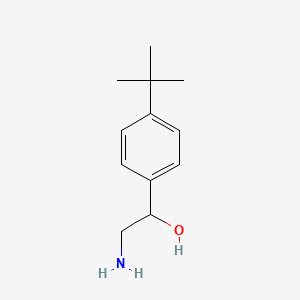

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including ethyl, methyl, and phenyl groups.

Synthesis Analysis

The synthesis of such compounds often involves multistep reactions. For instance, the Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of various functional groups. The structure can be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. It could undergo a variety of organic reactions due to the presence of reactive sites such as the carbonyl group and the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Aplicaciones Científicas De Investigación

Thermodynamic Properties

Research on the thermodynamic properties of various esters, including ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been conducted. This study involved the determination of combustion energies using bomb calorimetry, calculating enthalpies of combustion and formation, and analyzing compounds within a specific temperature range. The findings are significant for understanding the enthalpies of fusion, vaporization, and sublimation of these compounds (Klachko et al., 2020).

Chemical Reactions and Pathways

The compound has been studied for its reactivity in various chemical reactions. For instance, research has explored the dramatic effect of thiophenol on the reaction pathway of a related compound, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with thiophenolates. This study provides insights into the reaction mechanisms, influenced by factors such as reagent ratio, reaction time, and temperature (Fesenko et al., 2010).

Crystal Structures

The crystal structures of compounds similar to ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined using X-ray diffraction (XRD). Such studies are essential for understanding the molecular and conformations of these structures, which is crucial for their potential applications in various fields (Kurbanova et al., 2009).

Pharmaceutical Evaluation

In pharmaceutical research, halogenated pyrimidine derivatives, including the subject compound, have been synthesized and evaluated for their anticancer activity against human cell lines. Additionally, these compounds have been characterized using techniques like NMR and Mass spectral data, and their interactions have been studied through docking studies (Shafiq et al., 2020).

Synthesis Methods

The compound has been involved in the synthesis of novel derivatives. For example, research on the ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives has been reported. This study highlights methods that provide advantages such as excellent yields, short reaction time, and mild reaction conditions, contributing significantly to the field of synthetic chemistry (Nikalje et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-8-6-5-7-9(11)2/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIUDLHRMXTMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)